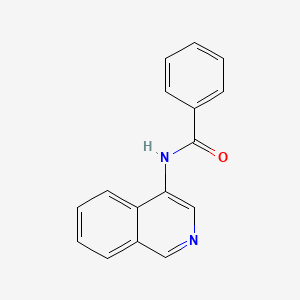
Benzamide, N-4-isoquinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoquinolin-4-yl)benzamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-4-yl)benzamide typically involves the reaction of isoquinoline with benzoyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of the desired compound through an acylation process. Another method involves the use of N-methoxybenzamide and alkynyl bromides, catalyzed by [RuCl2(p-cymene)]2/NaOAc in methanol, which affords 3-methoxy-4-substituted N-H isoquinolinones .
Industrial Production Methods
Industrial production methods for N-(Isoquinolin-4-yl)benzamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-4-yl benzamide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, such as tetrahydroisoquinoline and substituted isoquinoline compounds.
Scientific Research Applications
N-(Isoquinolin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors involved in cancer cell proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoquinolone derivatives: These compounds, like N-(Isoquinolin-4-yl)benzamide, are known for their versatile biological and physiological activities.
Uniqueness
N-(Isoquinolin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
681448-78-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-isoquinolin-4-ylbenzamide |
InChI |
InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-11H,(H,18,19) |
InChI Key |
PBIBJVJKWIRIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















